molecular formula C7H14N2 B8779492 1-Azabicyclo[3.2.1]octan-3-amine CAS No. 524011-82-3

1-Azabicyclo[3.2.1]octan-3-amine

Cat. No.: B8779492
CAS No.: 524011-82-3
M. Wt: 126.20 g/mol
InChI Key: LVJFNUWSKALVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.2.1]octan-3-amine is a bicyclic amine characterized by a seven-membered ring system with nitrogen at the bridgehead position. Its molecular formula is C₇H₁₂N₂ (CAS: 6238-14-8), and it serves as a critical scaffold in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as nicotinic acetylcholine receptors (α7 nAChRs) . Derivatives of this compound, such as 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS: 646477-45-4), have shown promise in neuroprotective and anti-cholinesterase applications, particularly in addressing cognitive deficits .

Properties

CAS No.

524011-82-3

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C7H14N2/c8-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2

InChI Key

LVJFNUWSKALVNL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC(C2)N

Origin of Product

United States

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-3-amine, a bicyclic compound, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, drug development, and neuroscience, supported by comprehensive data tables and case studies.

Molecular Formula

  • C : 8
  • H : 14
  • N : 1

Key Properties

  • Molecular Weight : 126.21 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

This compound derivatives have been investigated for their potential as pharmaceutical agents, particularly as monoamine reuptake inhibitors. These compounds are useful in treating various neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Case Studies

  • A study demonstrated that specific derivatives exhibited enhanced binding affinity to serotonin and norepinephrine transporters, indicating their potential as antidepressants .

Neuropharmacology

Research has shown that this compound can modulate neurotransmitter systems, particularly cholinergic pathways. This modulation suggests potential applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia .

Compound NameActivity TypeTarget ReceptorReference
This compoundKappa Opioid Receptor AgonistKOR
8-Azabicyclo[3.2.1]octane DerivativeMonoamine Transporter InhibitorSERT/NERT
Endo-8-Methyl DerivativeCytotoxicityGlioblastoma Cells

Drug Development

The compound is explored for developing new medications due to its structural similarity to bioactive alkaloids like nicotine and morphine, which enhances receptor binding capabilities . Its derivatives are being synthesized to improve efficacy and reduce side effects compared to existing treatments.

Synthesis Overview

The synthesis of this compound typically involves:

  • Starting from acyclic precursors.
  • Employing cyclization reactions (e.g., palladium-catalyzed reactions).
  • Purification via chromatography techniques to achieve high yield and purity .

Comparative Analysis of Biological Activities

A comparative analysis of various azabicyclo[3.2.1]octane derivatives reveals significant differences in their biological activities:

Compound NameKappa Opioid Receptor Agonist ActivitySelective Serotonin Reuptake Inhibitor ActivityCytotoxicity (Cell Lines)
Endo-8-Methyl DerivativeYesYesGlioblastoma
2-Azabicyclo[3.2.1]octane DerivativeModerateYesMedulloblastoma
8-Azabicyclo[3.2.1]octane DerivativeYesNoNone reported

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Bicyclic Amines

Core Structural Differences

Key analogs and their distinguishing features:

Compound Name Bicyclic System CAS Number Molecular Formula Key Features
1-Azabicyclo[3.2.1]octan-3-amine [3.2.1] 6238-14-8 C₇H₁₂N₂ Seven-membered ring; nitrogen at bridgehead; moderate strain .
Quinuclidin-3-amine [2.2.2] 6238-14-8 C₇H₁₄N₂ Eight-membered ring; lower strain; improved metabolic stability .
1-Azabicyclo[2.2.1]heptan-3-amine [2.2.1] 773056-73-8 C₆H₁₂N₂ Six-membered ring; higher strain; limited synthetic accessibility .

Key Insights :

  • Ring Size and Strain : The [3.2.1] system balances strain and stability, enabling selective interactions with targets like α7 nAChRs . The [2.2.2] system (quinuclidine) offers greater stability, making it preferred for systemic drugs .
  • Substituent Effects : Methylation at the 8-position (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine) enhances lipophilicity and blood-brain barrier penetration .
Pharmacological Activity
Compound/Application Target/Mechanism Efficacy Notes
[3.2.1] Derivatives α7 nAChR agonists High binding affinity (IC₅₀ ~10 nM for cognitive enhancement) .
[2.2.2] Derivatives Gastric prokinetic agents Used in gastrointestinal motility disorders (e.g., benzamide derivatives) .
[3.2.1] 8-Methyl Derivatives Anti-cholinesterase agents IC₅₀ of 0.8 µM in acetylcholinesterase inhibition .

Comparison :

  • The [3.2.1] scaffold is superior for CNS targets due to optimal brain penetration, while [2.2.2] analogs excel in peripheral applications .
Physicochemical Properties
Property This compound Quinuclidin-3-amine
LogP 0.98 0.45
Solubility (mg/mL, water) 12.3 34.7
pKa (amine) 9.2 8.9

Implications : The [3.2.1] system’s higher lipophilicity enhances membrane permeability, whereas the [2.2.2] system’s solubility favors formulation .

Preparation Methods

Ketone to Amine via Reductive Amination

A critical step in accessing 1-azabicyclo[3.2.1]octan-3-amine involves converting a ketone at position 3 to an amine. This is achieved through reductive amination using ammonia or ammonium acetate in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN). For example, 1-azabicyclo[3.2.1]octan-3-one can be treated with ammonium acetate and NaBH3CN in methanol at room temperature, yielding the target amine in moderate to high yields.

Table 1: Reductive Amination of 1-Azabicyclo[3.2.1]octan-3-one

SubstrateReagentsConditionsYield (%)
1-Azabicyclo[3.2.1]octan-3-oneNH4OAc, NaBH3CNMeOH, rt, 24 h65–78

Nitrile Reduction Pathways

Introducing a nitrile group at position 3 followed by reduction offers another pathway. In a patent disclosure, 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes are synthesized via cyanide addition to ketones, as exemplified by the reaction of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide under acidic conditions. The resulting nitrile is then reduced using catalytic hydrogenation (H2/Pd/C) or lithium aluminum hydride (LiAlH4) to yield the primary amine.

Table 2: Nitrile Reduction to Amine

SubstrateReducing AgentConditionsYield (%)
3-Cyano-1-azabicyclo[3.2.1]octaneH2, Pd/CEtOAc, rt, 12 h82
3-Cyano-1-azabicyclo[3.2.1]octaneLiAlH4THF, reflux, 4 h75

Stereochemical Control in Synthesis

The stereochemistry of this compound is pivotal for its biological activity. Patent literature highlights the formation of exo and endo isomers during cyanohydrin synthesis, with ratios influenced by reaction conditions. For instance, using magnesium methoxide in methanol at 0°C favors the exo-cyano isomer (75:25 exo:endo), while catalytic hydrogenation selectively reduces the endo isomer.

Table 3: Stereoselective Synthesis of 3-Amino Derivatives

Reaction StepConditionsIsomer Ratio (exo:endo)
Cyanide addition to ketoneMeOH, Mg(OMe)2, 0°C75:25
Catalytic hydrogenationH2, Pd/C, toluene, rt88:12

Alternative Routes: Oxime Formation and Reduction

A classical approach involves converting the ketone to an oxime followed by reduction. Treating 1-azabicyclo[3.2.1]octan-3-one with hydroxylamine hydrochloride in ethanol yields the oxime, which is subsequently reduced using hydrogen gas and Raney nickel to afford the amine. This method offers excellent stereochemical control, with the oxime intermediate dictating the configuration of the final amine.

Challenges and Optimization

Byproduct Formation

Side reactions, such as over-reduction or epimerization, are common pitfalls. For example, excessive hydrogenation during nitrile reduction can lead to secondary amine formation. Optimizing reaction time and catalyst loading mitigates this issue.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote side reactions. Conversely, ethereal solvents (e.g., THF) improve selectivity but require longer reaction times .

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of 1-Azabicyclo[3.2.1]octan-3-amine and its derivatives?

To confirm the structure, use 1^1H NMR and 13^13C NMR to analyze proton and carbon environments, particularly for distinguishing stereoisomers (e.g., endo vs. exo configurations). GC-MS provides molecular weight validation and fragmentation patterns. For example, in SAR studies, derivatives such as N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine were characterized using these methods .

Q. How is the stereochemistry of this compound derivatives resolved?

Stereochemical assignments (e.g., endo-8-benzyl vs. exo-3-amino isomers) rely on NOE NMR experiments to detect spatial proximity of protons. X-ray crystallography may also resolve ambiguous cases, as seen in studies of 3-aminotropane dihydrochloride derivatives .

Q. What are common salt forms of this compound, and how are they purified?

Dihydrochloride salts (e.g., 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) are frequently synthesized. Purification involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and characterization via elemental analysis and HPLC to confirm stoichiometry and purity .

Advanced Research Questions

Q. What synthetic strategies enable substitution at the 8-position of the this compound scaffold?

Alkylation reactions using reagents like 2-bromo-1-(piperidin-1-yl)ethanone in acetonitrile with KI catalysis introduce substituents. Post-reduction steps (e.g., NaBH4_4) stabilize intermediates, as demonstrated in the synthesis of 8-(2-(piperidin-1-yl)ethyl) derivatives .

Q. How can contradictory SAR data for this compound derivatives be resolved?

Discrepancies in receptor binding (e.g., nicotinic vs. muscarinic) require orthogonal assays :

  • Competitive binding assays (e.g., 3^3H-epibatidine for nicotinic α4β2 receptors).
  • Functional assays (e.g., calcium flux in transfected HEK cells).
    For example, para-chlorobenzamide derivatives showed improved selectivity but required hERG channel screening to mitigate cardiovascular risks .

Q. What challenges arise in Heck reactions for synthesizing 1-Azabicyclo[3.2.1]octane derivatives?

The Heck reaction failed to yield 1-Azabicyclo[3.2.1]oct-3-en-7-one due to steric hindrance and competing pathways. Mitigation strategies include using bulky ligands (e.g., P(t-Bu)3_3) or alternative methods like photocatalyzed cyclization .

Q. How to design experiments evaluating this compound’s pharmacological selectivity?

  • In vitro : Radioligand displacement assays against nicotinic (α7, α4β2) and muscarinic (M1–M5) receptors.
  • In vivo : Microdialysis in rodent models to measure acetylcholine release in brain regions (e.g., prefrontal cortex). Derivatives like PHA-709829 were discontinued due to off-target hERG binding, underscoring the need for early cardiac liability screening .

Methodological Considerations Table

Research Aspect Key Techniques Example Application
Structural Confirmation1^1H/13^13C NMR, GC-MSDistinguishing endo/exo isomers in 3-aminotropane
Stereochemical ResolutionNOE NMR, X-ray crystallographyAssigning configuration to 8-benzyl derivatives
SAR OptimizationCompetitive binding assays, hERG screeningImproving selectivity of para-chlorobenzamide analogs
Synthetic ChallengesAlternative catalysts (e.g., Pd/C)Overcoming Heck reaction failures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.